molecular formula C9H13NO3S B13980439 Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B13980439
M. Wt: 215.27 g/mol
InChI Key: COCADRPTKJIXMN-UHFFFAOYSA-N
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Description

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl ester group, a methyloxy group, and a 4-methyl-1,3-thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, altering their function .

Comparison with Similar Compounds

Ethyl (methyloxy)(4-methyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C9H13NO3S/c1-4-13-9(11)7(12-3)8-10-6(2)5-14-8/h5,7H,4H2,1-3H3

InChI Key

COCADRPTKJIXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(=CS1)C)OC

Origin of Product

United States

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